

The Multifaceted Biological Activities of Pyridazine Compounds: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl 6-chloropyridazine-3-carboxylate

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Pyridazine and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities that have captured the attention of researchers, scientists, and drug development professionals. This in-depth technical guide explores the core biological activities of pyridazine compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity

Pyridazine derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

One of the primary targets for pyridazine-based anticancer drugs is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.^[1] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.

Quantitative Anticancer Activity of Pyridazine Derivatives

The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
4e	MCF-7 (Breast)	1-10	[2]
4f	SK-MEL-28 (Melanoma)	1-10	[2]
2S-5	MDA-MB-231 (Breast)	6.21	[3]
2S-5	4T1 (Mouse Breast)	7.04	[3]
2S-13	MDA-MB-231 (Breast)	7.73	[3]
2S-13	4T1 (Mouse Breast)	8.21	[3]
Pyrazolo-pyridazine 4	HepG-2 (Liver)	17.30	[4]
Pyrazolo-pyridazine 4	HCT-116 (Colon)	18.38	[4]
Pyrazolo-pyridazine 4	MCF-7 (Breast)	27.29	[4]
Compound 2h	SR (Leukemia)	< 0.1	[5]
Compound 2h	NCI-H522 (Non-Small Cell Lung)	< 0.1	[5]
Pyridine-urea 8e	VEGFR-2	3.93	[6]
Pyridine-urea 8n	VEGFR-2	-	[6]

Antimicrobial Activity

The pyridazine scaffold is also a promising framework for the development of novel antimicrobial agents. Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity of Pyridazine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of several pyridazine derivatives against different microbial strains.

Compound ID	Microbial Strain	MIC (µg/mL)	Reference
Chloro derivatives	E. coli	0.892–3.744	[7]
Chloro derivatives	P. aeruginosa	0.892–3.744	[7]
Chloro derivatives	S. marcescens	0.892–3.744	[7]
Compound 7	S. aureus (MRSA)	7.8 (µM)	[8]
Compound 7	E. coli	7.8 (µM)	[8]
Compound 7	S. typhimurium	7.8 (µM)	[8]
Compound 7	A. baumannii	7.8 (µM)	[8]
Compound 13	A. baumannii	3.74 (µM)	[8]
Compound 13	P. aeruginosa	7.48 (µM)	[8]
Compound 3	S. aureus (MRSA)	4.52 (µM)	[8]
C2	P. aeruginosa	390.6	[9]
C2	E. faecalis	390.6	[9]
C1	C. neoformans	48.83	[9]
C1	C. albicans	48.83	[9]

Anti-inflammatory Activity

Pyridazine and pyridazinone derivatives have been investigated as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[10] Selective COX-2 inhibitors are sought after as they can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Anti-inflammatory Activity of Pyridazine Derivatives

The following table summarizes the in vitro COX-2 inhibitory activity of various pyridazine derivatives, presented as IC50 values.

Compound ID	COX-2 IC50 (nM)	Reference
3d	67.23	[10]
3g	43.84	[10]
6a	53.01	[10]
9a	15.50	[11]
9b	17.50	[11]
12	17.10	[11]
16b	16.90	[11]
17	17.70	[11]
4c	260	[12]
6b	180	[12]
24b	15.56 - 19.77	[13]
25a	15.56 - 19.77	[13]
25b	15.56 - 19.77	[13]

Cardiovascular Activity

Certain pyridazine derivatives have demonstrated significant cardiovascular effects, including vasorelaxant and antihypertensive activities. These properties make them attractive candidates for the development of new treatments for cardiovascular diseases.

Quantitative Cardiovascular Activity of Pyridazine Derivatives

The following table presents the in vitro vasorelaxant activity of selected pyridazinone derivatives, with data shown as EC50 values (the concentration that gives half-maximal response).

Compound ID	Activity	EC50/IC50 (μM)	Reference
Acid 5	Vasorelaxant	0.339	[14]
Ester analog 4	Vasorelaxant	1.225	[14]
4-methoxyphenylhydrazide 10c	Vasorelaxant	1.204	[14]
Acid 16	Vasorelaxant	0.339	[15]
Ester analog 17	Vasorelaxant	1.225	[15]
4-methoxyphenyl hydrazide 18	Vasorelaxant	1.204	[15]
Compound 19	Vasorelaxant	0.250	[15]
Compound 13	Vasodilatory	0.199	[15]
Compound 5a	Vasorelaxant	0.250	[16]
Fluorinated pyridazinones	Mitochondrial complex 1 inhibition	0.008 - 4	[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of pyridazine compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

- 96-well plates
- Cancer cell lines
- Complete culture medium (e.g., DMEM with 10% FBS)
- Pyridazine test compounds
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[\[18\]](#)
- Compound Treatment: Treat the cells with various concentrations of the pyridazine compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
[\[18\]](#)
- Formazan Solubilization: Remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.[\[18\]](#)
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Activity

This method tests the susceptibility of bacteria to antibiotics. Antibiotic-impregnated disks are placed on an agar plate inoculated with the test organism. The antibiotic diffuses from the disk, and if the organism is susceptible, a zone of inhibition is observed.

Materials:

- Mueller-Hinton agar plates
- Bacterial strains
- Sterile swabs
- Paper disks impregnated with pyridazine compounds
- Incubator

Procedure:

- **Inoculum Preparation:** Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
- **Plate Inoculation:** Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.
- **Disk Placement:** Aseptically place the pyridazine-impregnated disks onto the inoculated agar surface.
- **Incubation:** Incubate the plates at 37°C for 18-24 hours.
- **Zone of Inhibition Measurement:** Measure the diameter of the zone of inhibition around each disk in millimeters.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2.

Materials:

- Recombinant human VEGFR-2 kinase
- Kinase buffer
- ATP
- Substrate (e.g., a synthetic peptide)
- Pyridazine test compounds
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 96-well plates
- Luminometer

Procedure:

- **Reaction Setup:** In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the pyridazine test compound at various concentrations.[\[19\]](#)
- **Reaction Initiation:** Initiate the kinase reaction by adding ATP and the substrate.[\[20\]](#)
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).[\[20\]](#)
- **Signal Detection:** Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (inversely proportional to kinase inhibition).[\[19\]](#)
- **Data Analysis:** Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

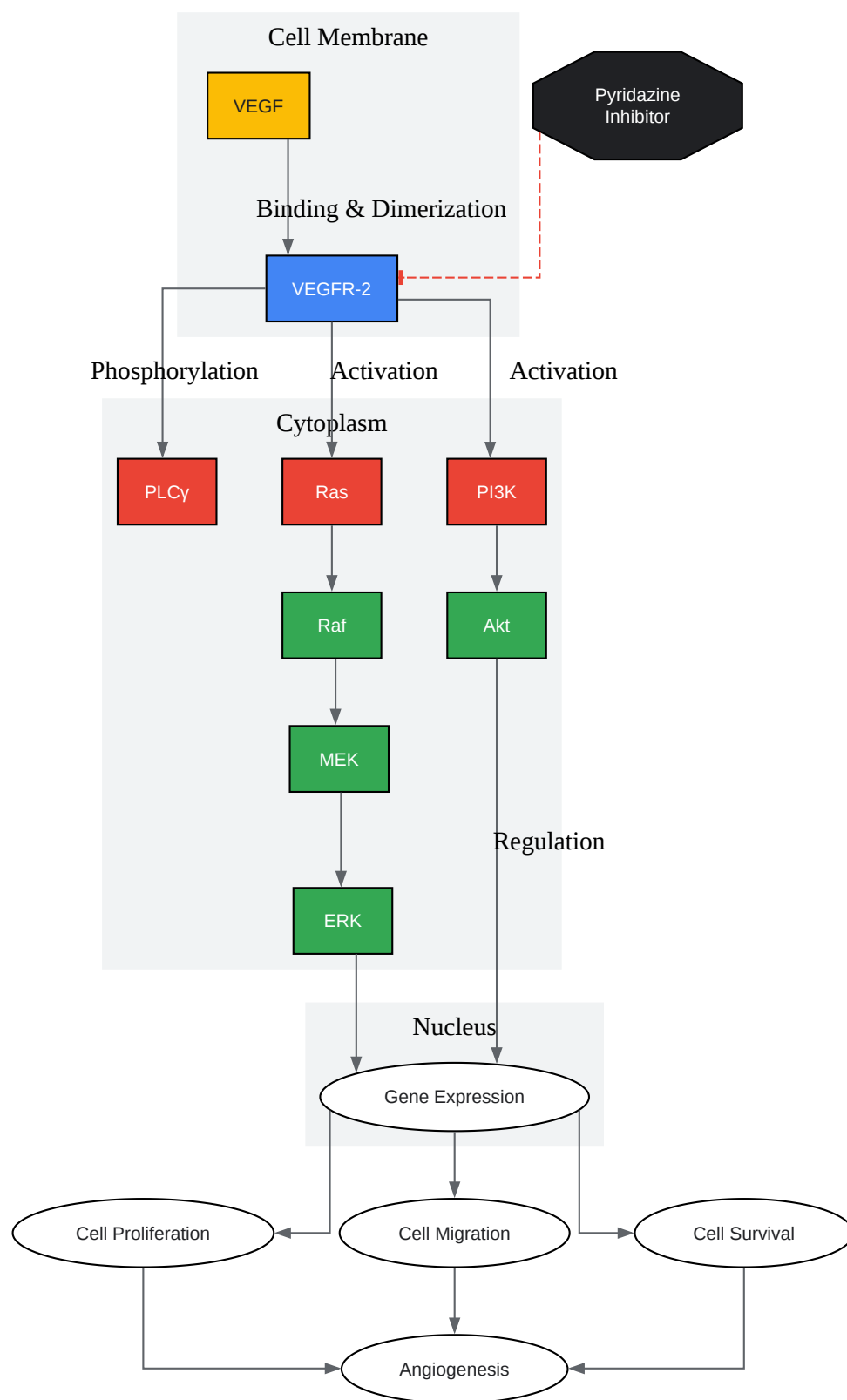
- Human recombinant COX-2 enzyme
- Assay buffer
- Arachidonic acid (substrate)
- Pyridazine test compounds
- Detection system (e.g., ELISA-based detection of prostaglandin E2)
- 96-well plates
- Microplate reader

Procedure:

- Enzyme and Inhibitor Pre-incubation: Pre-incubate the COX-2 enzyme with the pyridazine test compound at various concentrations in the assay buffer.
- Reaction Initiation: Initiate the reaction by adding arachidonic acid.
- Incubation: Incubate at 37°C for a specified time.
- Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
- Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

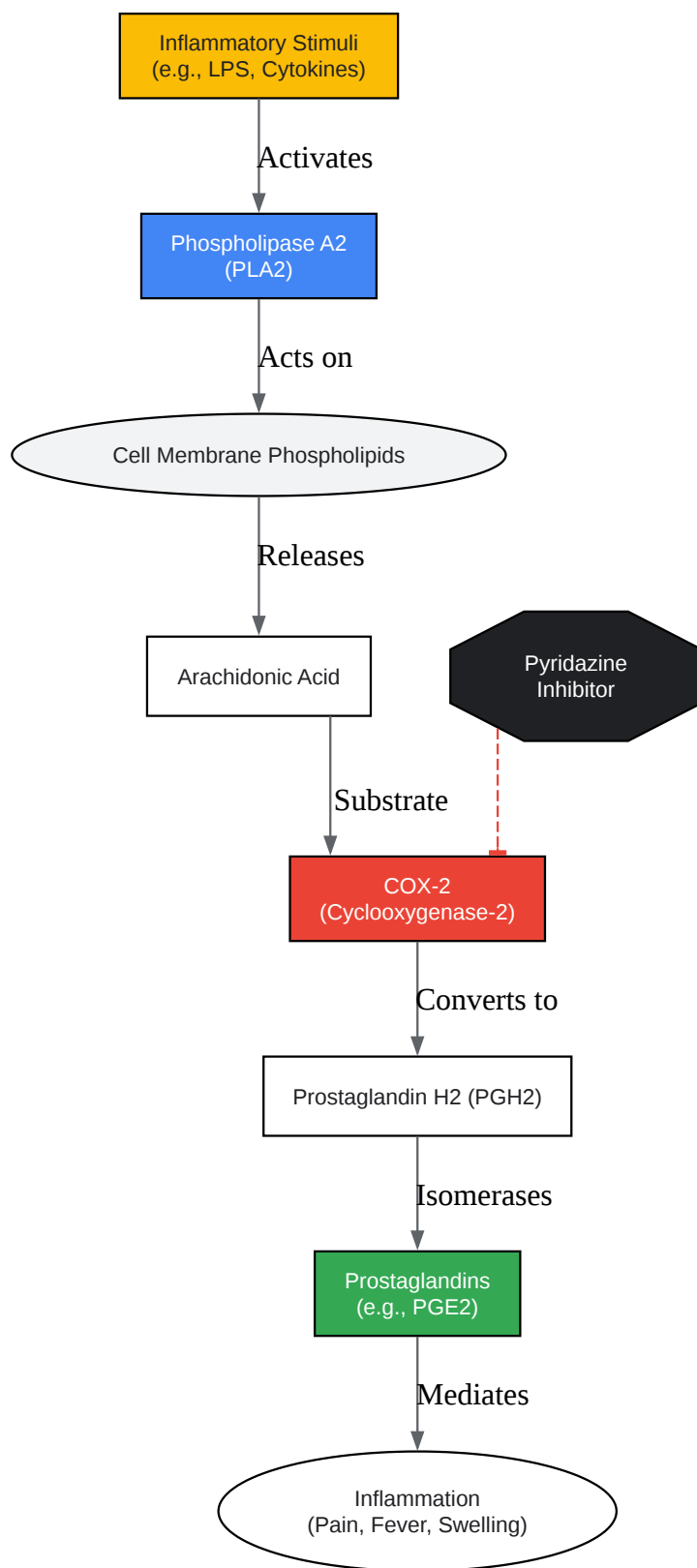
Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and a representative workflow for the discovery of pyridazine-based drugs.



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Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by Pyridazine Derivatives.



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Caption: COX-2 Inflammatory Pathway and Inhibition by Pyridazine Compounds.



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